molecular formula C11H12N2O2 B8361842 3-[(Phenylacetyl)amino]-2-azetidinone

3-[(Phenylacetyl)amino]-2-azetidinone

Cat. No. B8361842
M. Wt: 204.22 g/mol
InChI Key: SGRRUZVEPGXCHW-UHFFFAOYSA-N
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Patent
US04207234

Procedure details

1-(1-Acetoxy-2-methylpropyl)-3-(2-phenylacetamido)-2-azetidinone (13.8 g.) was dissolved in a solution of methanol (100 ml.) and water (100 ml.). Potassium carbonate (6 g.) and sodium borohydride (1.65 g.) were added to said solution under ice-cooling, and the mixture was subjected to reaction at 20° C. for an hour. The precipitated crystals were collected by filtration, washed with water and dried to give 3-(2-phenylacetamido)-2-azetidinone (5.15 g.). Furthermore, the same compound (1.35 g.) was recovered from the filtrate. Total yield was 6.5 g. Mp 191° to 193° C.
Name
1-(1-Acetoxy-2-methylpropyl)-3-(2-phenylacetamido)-2-azetidinone
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:9]1[CH2:12][CH:11]([NH:13][C:14](=[O:22])[CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]1=[O:23])C(C)C)(=O)C.C(=O)([O-])[O-].[K+].[K+].[BH4-].[Na+]>CO.O>[C:16]1([CH2:15][C:14]([NH:13][CH:11]2[CH2:12][NH:9][C:10]2=[O:23])=[O:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
1-(1-Acetoxy-2-methylpropyl)-3-(2-phenylacetamido)-2-azetidinone
Quantity
13.8 g
Type
reactant
Smiles
C(C)(=O)OC(C(C)C)N1C(C(C1)NC(CC1=CC=CC=C1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.65 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to reaction at 20° C. for an hour
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)NC1C(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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